1,2-Heptanediol
Overview
Description
1,2-Heptanediol is a long-chain polyol . It has been shown to have genotoxic effects in the form of DNA adduct formation . It is also a precursor for the synthesis of epoxides and can be used as an intermediate for the production of other compounds .
Synthesis Analysis
1,2-Heptanediol can be synthesized using various methods. The most common method is the reduction of heptanedione using sodium borohydride or lithium aluminum hydride . The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions .Molecular Structure Analysis
The molecular formula of 1,2-Heptanediol is C7H16O2 . It has a molecular weight of 132.2007 .Scientific Research Applications
Thermophysical Property Data Analysis
- Scientific Field : Physical Chemistry
- Application Summary : 1,2-Heptanediol is used in the analysis of thermophysical property data. The National Institute of Standards and Technology (NIST) provides access to a collection of critically evaluated thermodynamic property data for pure compounds, including 1,2-Heptanediol .
- Methods of Application : These data are generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results or Outcomes : The properties covered include normal boiling temperature, critical temperature, critical pressure, boiling temperature as a function of pressure, phase boundary pressure as a function of temperature, critical density, density, enthalpy of vaporization or sublimation as a function of temperature, heat capacity at constant pressure, enthalpy, entropy, and viscosity .
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : 1,2-Heptanediol exhibits antibacterial activity against several bacteria and yeast, including Staphylococcus aureus and Staphylococcus epidermidis .
- Methods of Application : The minimal inhibitory concentration (MIC) was evaluated for 1,2-Heptanediol against S. aureus and S. epidermidis .
- Results or Outcomes : 1,2-Heptanediol comprising 6–12 carbon atoms exhibited antimicrobial activity against both species of Staphylococcus. The antibacterial activity depended on the alkyl chain length .
Mass Spectrometry
- Scientific Field : Analytical Chemistry
- Application Summary : 1,2-Heptanediol is used in mass spectrometry, a technique that determines the mass-to-charge ratio of ions. The results are typically presented as a mass spectrum, a plot of intensity as a function of the mass-to-charge ratio .
- Methods of Application : The mass spectrum of 1,2-Heptanediol is obtained using electron ionization .
- Results or Outcomes : The mass spectrum provides valuable information about the molecular structure of 1,2-Heptanediol, including its molecular weight (132.2007) and molecular formula (C7H16O2) .
Skincare Products
- Scientific Field : Cosmetology
- Application Summary : 1,2-Heptanediol is often used in skincare products as a humectant, which means it helps to retain moisture .
- Methods of Application : It is added to skincare products during the manufacturing process .
- Results or Outcomes : The inclusion of 1,2-Heptanediol in skincare products helps to keep the skin hydrated .
Gas Chromatography
- Scientific Field : Analytical Chemistry
- Application Summary : 1,2-Heptanediol is used in gas chromatography, a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition .
- Methods of Application : The compound is vaporized and carried by an inert gas through a column. The column contains a stationary phase which causes different species to elute at different times .
- Results or Outcomes : The retention time of 1,2-Heptanediol can be used to help identify it in a mixture of compounds .
Solvent
- Scientific Field : Organic Chemistry
- Application Summary : 1,2-Heptanediol can be used as a solvent in organic synthesis due to its polar nature .
- Methods of Application : It can be used to dissolve a wide range of organic compounds for reactions .
- Results or Outcomes : The use of 1,2-Heptanediol as a solvent can facilitate reactions and improve yields .
Safety And Hazards
Future Directions
Symrise, a global company, has introduced a green version of the 1,2-alkanediol mixture, SymDiol® 68 green, to the market . This product consists of two 100% green 1,2-alkanediols, caprylyl glycol and 1,2-hexanediol . It is water-soluble, cold processable, and features clear, colorless, and nearly odorless characteristics . This development sets a new milestone in the market for green products .
properties
IUPAC Name |
heptane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-4-5-7(9)6-8/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXZDAKFJKCPGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50958269 | |
Record name | Heptane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Heptanediol | |
CAS RN |
3710-31-4 | |
Record name | 1,2-Heptanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3710-31-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Heptanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003710314 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptane-1,2-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50958269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Heptanediol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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